Bis(cyclopentadienyl)zirconium chloride deuteride
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Overview
Description
Bis(cyclopentadienyl)zirconium chloride deuteride, also known as zirconocene chloride deuteride, is an organometallic compound with the formula C₁₀DH₁₀ClZr. This compound is a derivative of zirconocene, where one of the hydrogen atoms is replaced by deuterium. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)zirconium chloride deuteride can be synthesized through the deuteration of bis(cyclopentadienyl)zirconium chloride hydride. The process involves the substitution of hydrogen atoms with deuterium using deuterated reagents and solvents. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity deuterated reagents and advanced reaction vessels ensures the efficient production of the compound. The process may also involve purification steps such as recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Bis(cyclopentadienyl)zirconium chloride deuteride undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in the conversion of amides to aldehydes.
Substitution: It participates in substitution reactions with olefins and alkynes.
Hydrozirconation: It is used in the hydrozirconation of alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins, alkynes, and amides. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at controlled temperatures to ensure optimal reaction conditions .
Major Products Formed
The major products formed from reactions involving this compound include aldehydes, functionalized olefins, and vinyl organochalcogenides .
Scientific Research Applications
Bis(cyclopentadienyl)zirconium chloride deuteride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in olefin polymerization and other organic transformations.
Biology: It is employed in the synthesis of biologically active compounds and intermediates.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of high-performance materials and polymers.
Mechanism of Action
The mechanism of action of bis(cyclopentadienyl)zirconium chloride deuteride involves its ability to form stable complexes with other ligands. This property allows it to act as a catalyst in various chemical reactions. The molecular targets and pathways involved include the activation of olefins and alkynes, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: Similar in structure but contains two chlorine atoms instead of one chlorine and one deuterium.
Bis(ethylcyclopentadienyl)zirconium dichloride: Contains ethyl-substituted cyclopentadienyl ligands.
Bis(2-methylindenyl)zirconium dichloride: Contains methyl-substituted indenyl ligands.
Uniqueness
Bis(cyclopentadienyl)zirconium chloride deuteride is unique due to the presence of deuterium, which imparts distinct isotopic properties. This makes it valuable in studies involving isotopic labeling and tracing, as well as in reactions where deuterium incorporation is desired .
Properties
CAS No. |
80789-51-1 |
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Molecular Formula |
C10H11ClZr |
Molecular Weight |
258.88 g/mol |
InChI |
InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q;;;+1;/p-1/i;;;;1+1 |
InChI Key |
PSYHEBZUPSHSKK-RCUQKECRSA-M |
Isomeric SMILES |
[2H][Zr]Cl.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1 |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[ZrH] |
Origin of Product |
United States |
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